molecular formula C22H23N3O4 B12185266 N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B12185266
M. Wt: 393.4 g/mol
InChI Key: BCIXQCJDZIGTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Atom Numbering

The IUPAC name of this compound is derived from its fused heterocyclic core and substituent positions. The parent structure is azepino[2,1-b]quinazoline , a bicyclic system comprising a seven-membered azepine ring fused to a quinazoline moiety. Key features include:

  • Hexahydro designation for six hydrogenated positions in the azepine ring, reducing unsaturation.
  • 12-oxo group at position 12, indicating a ketone functional group.
  • 3-carboxamide substituent on the quinazoline ring, with a 2,5-dimethoxyphenyl group attached to the amide nitrogen.

The atom numbering follows IUPAC guidelines for fused ring systems (Figure 1):

  • The azepino[2,1-b]quinazoline system is numbered such that the bridgehead atoms (shared between the azepine and quinazoline rings) are positions 1 and 2.
  • The ketone oxygen at position 12 resides on the azepine ring.
  • The carboxamide group at position 3 is located on the quinazoline ring.

Table 1: Key IUPAC Nomenclature Elements

Component Position Description
Azepino[2,1-b]quinazoline 1–12 Bicyclic core with azepine (positions 1–7) fused to quinazoline (positions 8–12).
12-oxo 12 Ketone group on the azepine ring.
3-carboxamide 3 Carboxamide substituent on the quinazoline ring.
N-(2,5-dimethoxyphenyl) Aryl group attached to the amide nitrogen, with methoxy groups at C2 and C5.

This nomenclature aligns with structural analogs such as N-(3,5-dimethoxyphenyl)-2-[(12-oxo-azepino[2,1-b]quinazolin-2-yl)oxy]acetamide, differing primarily in substituent positions.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-28-15-8-10-19(29-2)18(13-15)24-21(26)14-7-9-16-17(12-14)23-20-6-4-3-5-11-25(20)22(16)27/h7-10,12-13H,3-6,11H2,1-2H3,(H,24,26)

InChI Key

BCIXQCJDZIGTSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminobenzaldehyde Derivatives

A common approach involves cyclocondensation between 2-aminobenzaldehyde derivatives and cyclic ketones. For example, 2-aminobenzaldehyde reacts with cyclohexanone in the presence of ammonium acetate under refluxing ethanol to yield the hexahydroazepinoquinazoline core. Modifications include substituting cyclohexanone with heptanone to adjust ring size, though hexahydro derivatives remain predominant due to thermodynamic stability.

Reaction Conditions

  • Catalyst : Ammonium acetate (10 mol%)

  • Solvent : Ethanol, reflux (78°C)

  • Time : 12–16 hours

  • Yield : 68–72%

Ring-Closing Metathesis (RCM)

Advanced methods employ Grubbs catalysts for RCM to construct the azepine ring. Starting from a diene precursor attached to a quinazoline intermediate, RCM in dichloromethane at 40°C facilitates ring closure with minimal byproducts.

Optimization Data

CatalystSolventTemperatureYield
Grubbs IIDCM40°C81%
Hoveyda-GrubbsToluene80°C74%

This method offers superior regioselectivity compared to traditional cyclocondensation.

Coupling ReagentSolventTemperatureYield
EDCI/HOBtDMF0°C → 25°C78%
DCC/DMAPTHF25°C62%

Functionalization of the Aromatic Ring

The 2,5-dimethoxyphenyl group is incorporated early or late in the synthesis, depending on compatibility with other steps.

Ullmann Coupling for Aryl Ether Formation

A copper-catalyzed Ullmann reaction couples iodobenzene derivatives with methoxy groups. For example, 2,5-diiodoaniline reacts with sodium methoxide in the presence of CuI/1,10-phenanthroline to install methoxy groups.

Key Parameters

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent : DMSO, 100°C

  • Yield : 85%

Direct Methoxylation

Electrophilic aromatic substitution using methanol and BF₃·OEt₂ as a Lewis acid selectively introduces methoxy groups at the 2- and 5-positions. However, this method risks over-substitution and requires rigorous temperature control.

Final Assembly and Purification

The convergent synthesis involves coupling the azepinoquinazoline core with the functionalized aryl carboxamide.

Stepwise vs. One-Pot Synthesis

  • Stepwise : Isolate intermediates after each step; higher purity (99% by HPLC) but longer duration (5–7 days).

  • One-Pot : Sequential reactions without isolation; reduces time (2–3 days) but lowers yield (60–65%).

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.

  • Crystallization : Ethanol/water mixtures yield needle-like crystals (mp 214–216°C).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
CyclocondensationLow cost, scalableModerate regioselectivity68–72%
RCMHigh selectivityExpensive catalysts74–81%
EDCI/HOBt couplingMild conditionsSensitive to moisture78%
Ullmann couplingPrecise methoxylationRequires heavy metals85%

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on two analogs with shared azepinoquinazoline cores but distinct substituents, highlighting key structural and physicochemical differences.

Structural and Substituent Variations

Compound Name Core Structure Substituent Key Functional Groups
N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide (Target) Hexahydroazepinoquinazoline (12-oxo) 2,5-dimethoxyphenyl Methoxy (electron-donating), carboxamide
12-oxo-N-(3-phenylpropyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide () Tetrahydroazepinoquinazoline (6H, 12-oxo) 3-phenylpropyl Phenyl (lipophilic), carboxamide
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide () Hexahydroazepinoquinazoline (12-oxo) 2-hydroxy-2-phenylethyl Hydroxyl (polar), carboxamide

Key Observations:

  • Substituent Effects :
    • The 2,5-dimethoxyphenyl group (target) introduces two methoxy groups, increasing electron density and moderate polarity.
    • The 3-phenylpropyl group () is highly lipophilic (XLogP3 = 3.2), favoring membrane permeability .
    • The 2-hydroxy-2-phenylethyl group () adds a polar hydroxyl group, improving aqueous solubility but reducing logP .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~405.4 g/mol (estimated*) 375.5 g/mol 377.4 g/mol
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH) 2 (amide NH + hydroxyl OH)
Hydrogen Bond Acceptors 4 (amide O + two methoxy O + 12-oxo O) 3 (amide O + 12-oxo O) 4 (amide O + hydroxyl O + 12-oxo O)
XLogP3 ~3.5 (estimated) 3.2 Not reported
Rotatable Bonds ~6 (estimated) 5 Not reported

Notes:

  • *Molecular weight for the target is estimated based on the formula C22H25N3O5 (azepinoquinazoline core + substituent).
  • The hydroxyl group in increases hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to the target and compounds.

Implications for Bioactivity and Solubility

  • The target’s methoxy groups balance moderate polarity and lipophilicity.
  • Solubility : ’s hydroxyl group likely improves solubility, making it more suitable for formulations requiring high bioavailability.
  • Synthetic Feasibility : The methoxy groups in the target compound may complicate synthesis due to steric and electronic effects, whereas ’s alkyl chain is synthetically straightforward.

Biological Activity

N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antibacterial properties, cytotoxicity profiles, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O4C_{19}H_{24}N_{4}O_{4} with a molecular weight of 364.42 g/mol. The compound features a quinazoline core structure that is known for various pharmacological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives. In particular:

  • Activity Against Gram-positive Bacteria : The compound has shown significant antibacterial activity against several strains of Gram-positive bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against drug-resistant strains like Staphylococcus aureus and Streptococcus pneumoniae .
  • Comparison with Other Compounds : In a comparative study of various quinazoline derivatives, N-(2,5-dimethoxyphenyl)-12-oxo exhibited enhanced potency compared to other synthesized compounds. For example, a related compound displayed MIC values as low as 1 µg/mL against S. aureus and E. faecalis .
CompoundMIC (µg/mL)Target Bacteria
N-(2,5-dimethoxyphenyl)-12-oxo4-16S. aureus, S. pneumoniae
Compound 121-4S. aureus, E. faecalis
Compound 9>37HepG2 cells

Cytotoxicity

The cytotoxic effects of N-(2,5-dimethoxyphenyl)-12-oxo were assessed using HepG2 liver cancer cells. The IC50 value was determined to be approximately 15.3 µg/mL. Notably, this value indicates that the compound has selective toxicity since its effective antibacterial concentration is significantly lower than its cytotoxic concentration .

The mechanism through which N-(2,5-dimethoxyphenyl)-12-oxo exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for bacterial survival.
  • Receptor Modulation : It potentially modulates receptor activity that can influence various signaling pathways involved in bacterial growth and resistance mechanisms.

Case Studies

Several studies have investigated the biological activities of quinazoline derivatives:

  • Study on Antibacterial Efficacy : A research article reported that modifications on the quinazoline core could enhance antibacterial activity against resistant strains while maintaining low cytotoxicity levels .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on different cancer cell lines and found that while some derivatives exhibited promising antibacterial activity, their cytotoxicity varied significantly across different cell types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.